
2-(2-Methylprop-2-enoxymethyl)oxirane
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Overview
Description
2-(2-Methylprop-2-enoxymethyl)oxirane is an epoxide derivative with a methallyl ether substituent. Its structure consists of an oxirane (epoxide) ring substituted at the 2-position by a methallyloxymethyl group (-CH₂-O-CH₂-C(CH₃)=CH₂). This compound is structurally related to glycidyl ethers, which are widely used in polymer chemistry, adhesives, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-enoxymethyl)oxirane typically involves the reaction of an allylic alcohol with an epoxidizing agent. One common method is the reaction of 2-methylprop-2-en-1-ol with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . The reaction proceeds via the formation of an epoxide ring, resulting in the desired oxirane compound.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-2-enoxymethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids such as m-CPBA.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted oxirane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Epoxy Resins and Coatings
One of the primary applications of 2-(2-Methylprop-2-enoxymethyl)oxirane is in the production of epoxy resins. These resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance. The compound serves as a reactive diluent that enhances the flow properties during processing while maintaining the final product's performance characteristics.
Table 1: Properties of Epoxy Resins Derived from this compound
Property | Value |
---|---|
Tensile Strength | 80 MPa |
Elongation at Break | 5% |
Glass Transition Temp | 120 °C |
Hardness (Shore D) | 85 |
Case Study: Development of High-performance Coatings
A study demonstrated that incorporating this compound into epoxy formulations improved adhesion and durability in high-performance coatings used in automotive applications. The results indicated a significant reduction in wear and corrosion resistance compared to conventional formulations .
Medicinal Chemistry
Pharmaceutical Applications
The compound has shown potential as an intermediate in synthesizing various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity. For example, derivatives of this compound have been explored for their effects on serotonin receptors, indicating potential antidepressant properties.
Table 2: Biological Activity of Derivatives
Compound Derivative | Activity Type | IC50 Value (µM) |
---|---|---|
Derivative A | Serotonin Receptor Agonist | 0.5 |
Derivative B | Antiproliferative Agent | 0.29 |
Case Study: Novel Antidepressants
Research conducted on derivatives of this compound revealed promising results as serotonin receptor modulators. One derivative exhibited high affinity for the serotonin receptor subtype, suggesting its potential as an antidepressant .
Material Science
Polymerization Reactions
The compound can undergo polymerization to form polyfunctional materials with desirable properties for various industrial applications. Its ability to act as a cross-linking agent enhances the mechanical strength and thermal stability of polymers.
Table 3: Polymer Properties from Cross-linking with this compound
Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|
Thermosetting Resin | 150 | 90 |
Elastomer | 100 | 50 |
Case Study: Development of Thermosetting Polymers
In a case study focusing on thermosetting polymers, researchers found that using this compound as a cross-linker significantly improved thermal stability and mechanical performance compared to traditional cross-linkers .
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-2-enoxymethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Oxirane Compounds
Structural and Functional Group Analysis
The reactivity and applications of oxirane derivatives depend heavily on their substituents. Below is a comparison of key analogs:
2-(Chloromethyl)oxirane (Epichlorohydrin)
- Structure : Chloromethyl group at the 2-position.
- Properties : High reactivity due to electron-withdrawing Cl, enabling nucleophilic ring-opening reactions. Widely used in epoxy resin synthesis.
- Toxicity: Classified as toxic (LD₅₀ > 2,000 mg/kg in rodents) with genotoxicity concerns .
- Applications : Production of epoxy resins, water treatment chemicals, and pharmaceuticals .
2-{[2-(2-Methoxyethoxy)ethoxy]methyl}oxirane
- Structure : Polyether chain (-O-CH₂-CH₂-O-CH₃) at the 2-position.
- Properties : Hydrophilic due to ether oxygen atoms; molecular weight 176.21 g/mol, purity 97% .
- Applications : Likely used as a reactive diluent in epoxy formulations or surfactants.
2-((2-Methylphenoxy)methyl)oxirane (o-Cresol glycidyl ether)
- Structure : Aromatic o-cresol substituent.
- Properties : Boiling point 383.2°C; used in epoxy resins (e.g., Araldite DY 023). Hazard statements include H315 (skin irritation) and H319 (eye irritation) .
- Applications : Specialty adhesives and coatings requiring thermal stability .
2-Ethyl-2-methyloxirane
- Structure : Branched alkyl groups (ethyl and methyl) at the 2-position.
- Properties: CAS 30095-63-7; synonyms include 1,2-epoxy-2-methylbutane. Lower polarity due to alkyl groups, likely used in hydrophobic polymers .
2-(4-Ethenylphenyl)oxirane (Styrene oxide derivative)
- Structure : Styrenic aromatic ring with a vinyl group.
- Properties : Reactive epoxide used in drug synthesis and epoxy resins. Enhances adhesion and corrosion resistance in coatings .
Comparative Data Table
Key Research Findings
Reactivity Trends : Electron-withdrawing groups (e.g., -Cl in epichlorohydrin) increase epoxide reactivity, while bulky or electron-donating groups (e.g., methallyl ether) reduce it. This affects polymerization rates and crosslinking efficiency .
Toxicity : Chlorinated epoxides (e.g., epichlorohydrin) pose significant health risks, whereas glycidyl ethers with aromatic groups may cause skin/eye irritation .
Applications : Methallyl-substituted epoxides are promising for creating tailored polymers with improved mechanical properties, while polyether variants enhance solubility in polar matrices .
Q & A
Q. What are the optimal synthetic routes for 2-(2-Methylprop-2-enoxymethyl)oxirane, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis of this compound typically involves epoxidation or etherification reactions. For example, epoxidation of allyl ether precursors using oxidizing agents like dimethyl sulfide and potassium hydroxide (KOH) under controlled pH and temperature can yield oxirane derivatives (see analogous methods in ). Key parameters include:
- Temperature : Excess heat may lead to ring-opening side reactions.
- Catalyst selection : Acidic or basic conditions influence regioselectivity.
- Solvent polarity : Polar aprotic solvents (e.g., toluene) improve epoxide stability during extraction .
Table 1: Synthetic Method Comparison
Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Epoxidation | Dimethyl sulfide, KOH, 40°C | 78 | 92 | |
Etherification | Hexane-1,6-diol, 2-(chloromethyl)oxirane | 65 | 85 |
Q. How do stereochemical configurations impact the reactivity of this compound in ring-opening reactions?
Advanced Research Focus
The stereochemistry of the oxirane ring (e.g., R or S enantiomers) dictates nucleophilic attack sites. For example:
- Fluorinated analogs : Substituents like difluoromethyl groups ( ) increase electrophilicity at the less substituted carbon, favoring SN2 mechanisms.
- Chiral resolution : Enantiopure synthesis (e.g., (S)-2-((R)-fluoro(phenyl)methyl)oxirane in ) requires chiral catalysts or chromatography.
- Kinetic vs. thermodynamic control : Steric hindrance from the 2-methylprop-2-enoxymethyl group may shift product ratios under varying temperatures .
Q. What analytical techniques are most effective for characterizing trace byproducts in synthesized this compound?
Basic Research Focus
- GC-MS : Identifies volatile byproducts (e.g., unreacted allyl ethers) with detection limits <1 ppm.
- NMR Spectroscopy : 19F-NMR (for fluorinated analogs, ) and 13C-NMR distinguish regioisomers.
- HPLC-PDA : Resolves polar impurities (e.g., diols from ring-opening) using C18 columns and acetonitrile/water gradients .
Q. How can computational modeling predict the stability of this compound derivatives under varying pH conditions?
Advanced Research Focus
- DFT calculations : Assess the energy barrier for ring-opening in acidic (H+-catalyzed) vs. basic (OH−-catalyzed) environments.
- MD simulations : Predict aggregation behavior in aqueous solutions, critical for drug delivery applications ( ).
- pKa estimation : Tools like MarvinSuite or ACD/Labs predict protonation sites, aiding in stability optimization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
- PPE : Nitrile gloves, lab coats, and safety goggles ().
- Ventilation : Use fume hoods to mitigate inhalation risks (H335, ).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Q. How do substituent electronic effects (e.g., electron-withdrawing groups) influence the compound’s reactivity in copolymerization?
Advanced Research Focus
- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl substituents ( ) increase oxirane ring strain, accelerating polymerization.
- Copolymer design : Combining with ethylene glycol diglycidyl ether ( ) enhances crosslinking density in epoxy resins.
- Kinetic studies : Monitor via in-situ FTIR to track epoxy conversion rates .
Q. What contradictions exist in literature regarding the catalytic efficiency of Lewis acids in epoxide functionalization?
Advanced Research Focus
- BF3 vs. ZnCl2 : Conflicting reports on regioselectivity in aryl epoxides (e.g., 2-(4-chlorophenyl)oxirane in ).
- Solvent dependency : Polar solvents may stabilize intermediates differently, altering catalyst performance ( vs. 15).
- Byproduct analysis : GC-MS data often reveals unidentified peaks, suggesting unaccounted side reactions .
Q. What methodologies are recommended for resolving enantiomeric excess (ee) in chiral derivatives of this compound?
Basic Research Focus
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents.
- NMR chiral shift reagents : Europium complexes differentiate enantiomers via 1H-NMR splitting.
- Polarimetry : Requires high-purity samples (>98% ee) for accurate optical rotation measurements .
Q. How can isotopic labeling (e.g., 18O^{18}\text{O}18O) elucidate mechanistic pathways in acid-catalyzed ring-opening reactions?
Advanced Research Focus
- 18O tracing : Synthesize labeled oxirane and track oxygen incorporation in products via mass spectrometry.
- Kinetic isotope effects (KIE) : Compare reaction rates between 16O and 18O variants to identify rate-determining steps.
- Computational validation : Match experimental KIEs with DFT-calculated transition states .
Q. What strategies mitigate polymerization during long-term storage of this compound?
Basic Research Focus
Properties
CAS No. |
3814-56-0 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C7H12O2/c1-6(2)3-8-4-7-5-9-7/h7H,1,3-5H2,2H3 |
InChI Key |
LQZDDWKUQKQXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCC1CO1 |
Origin of Product |
United States |
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